7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a thiomorpholine ring, and a methylsulfanyl phenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the thiomorpholine ring, and the attachment of the methylsulfanyl phenyl group. Common synthetic routes may include:
Formation of the Naphthyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiomorpholine Ring: This can be achieved through nucleophilic substitution reactions.
Attachment of the Methylsulfanyl Phenyl Group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores.
Thiomorpholine Derivatives: Compounds containing thiomorpholine rings.
Methylsulfanyl Phenyl Derivatives: Compounds with methylsulfanyl phenyl groups.
Uniqueness
7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMFJFBIFSPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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